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Compound of Interest

Compound Name:
Cyclopropanamine, N,N-dimethyl-

2-phenoxy-

CAS No.: 710-44-1

Cat. No.: B3280174 Get Quote

Executive Summary & Pharmacophore Rationale
The N,N-dimethyl-2-phenoxycyclopropane scaffold is a high-value structural motif in medicinal

chemistry, designed to rigidify the flexible ethylamine chain found in numerous CNS-active

agents. By incorporating the ethyl backbone into a cyclopropane ring, researchers can freeze

the bioactive conformation, thereby enhancing selectivity and metabolic stability.

Core Utility: Probing the "cis/trans" binding requirements of targets such as the Serotonin

Transporter (SERT), Norepinephrine Transporter (NET), and Sigma receptors.

Mechanistic Role: Acts as a competitive inhibitor or mechanism-based probe for enzymes

like Dopamine

-Monooxygenase (DBM), preventing the

-hydroxylation or N-dealkylation typically seen with flexible phenoxyethylamines.

Key Advantage: The cyclopropane ring prevents metabolic

-oxidation and restricts the rotation of the phenoxy group relative to the amine, reducing
entropic penalty upon binding.
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The scaffold exists as two distinct diastereomers: cis and trans.[1] The biological activity is

often strictly governed by this stereochemistry.

Conformational Locking
In the flexible parent molecule (N,N-dimethyl-2-phenoxyethylamine), the torsion angle between

the phenoxy oxygen and the nitrogen atom can vary freely (

to

).

Trans-Isomer: Mimics the anti conformation (extended chain). Often associated with

reuptake inhibition (e.g., Tranylcypromine-like activity).

Cis-Isomer: Mimics the gauche conformation. Often associated with Sigma receptor binding

or specific enzyme inhibition profiles where the aromatic ring must fold back towards the

amine.

Feature
N,N-Dimethyl-2-
phenoxyethylamine
(Flexible)

N,N-Dimethyl-2-
phenoxycyclopropane
(Rigid)

Rotational Freedom High (C-C bond rotation) Locked (Cyclopropane ring)

Metabolic Liability
High (N-dealkylation,

-hydroxylation)

Low (Steric/electronic

protection of

-carbons)

Target Selectivity Promiscuous
High (Stereoisomer

dependent)

pKa Influence Typical amine (~9.5)
Modulated by cyclopropane

ring strain and O-substitution

Synthetic Protocols
Synthesis of this scaffold is challenging due to the need to install the amine and phenoxy

groups on the strained ring with stereocontrol. The most robust route involves Rhodium-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/B13969945
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3280174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


catalyzed Cyclopropanation followed by Curtius Rearrangement.

Route A: Stereoselective Carbenoid Insertion
(Recommended)
This protocol allows for the generation of the ester intermediate, which is then converted to the

amine.

Step 1: Cyclopropanation
Reagents: Phenyl vinyl ether, Ethyl diazoacetate (EDA),

(Catalyst).

Conditions: DCM,

, slow addition of EDA.

Mechanism: The Rhodium carbenoid transfers the carbene group to the electron-rich double

bond of phenyl vinyl ether.

Outcome: Mixture of cis and trans ethyl 2-phenoxycyclopropanecarboxylate. Separation via

flash chromatography is required here.

Step 2: Hydrolysis & Curtius Rearrangement
Hydrolysis: LiOH, THF/H2O

2-phenoxycyclopropanecarboxylic acid.

Acyl Azide Formation:

(DPPA),

, Toluene.

Rearrangement: Heat to

(forms isocyanate)

Acid hydrolysis (
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)

2-phenoxycyclopropanamine (Primary amine).

Step 3: Reductive N,N-Dimethylation
Reagents: Formaldehyde (

aq),

(Sodium cyanoborohydride), Acetic Acid, Methanol.

Protocol:

Dissolve 2-phenoxycyclopropanamine (1.0 eq) in MeOH.

Add Formaldehyde (5.0 eq) and stir for 30 min to form the iminium species.

Add

(3.0 eq) portion-wise. Maintain pH ~6 with AcOH.

Stir 12h at RT.

Workup: Basify with

, extract with DCM, dry over

.

Yield: Typically 75-85% for the methylation step.

Route B: Simmons-Smith (Alternative)
Substrate: N,N-dimethyl-N-vinylamine (unstable) or Enamides.

Note: Direct cyclopropanation of enamines is difficult. Route A is preferred for stability

reasons.
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Pharmacological Applications & Mechanistic
Probes[1][3][4]
Enzyme Inhibition (Dopamine -Monooxygenase)
The 2-phenoxycyclopropylamine core acts as a mechanism-based inactivator or competitive

inhibitor.

Mechanism: The enzyme attempts to abstract a proton or transfer oxygen to the

cyclopropane ring (mimicking the

-position of dopamine).

Result: The radical intermediate formed leads to ring opening or covalent modification of the

active site, irreversibly or competitively blocking the enzyme.

Data Interpretation: If

is in the micromolar range but turnover is zero, the scaffold successfully blocks the catalytic
cycle.

Monoamine Transporter Ligands
The trans-N,N-dimethyl-2-phenoxycyclopropane isomer shares structural homology with

Duloxetine and Milnacipran (though Milnacipran has a hydroxymethyl/amide motif).

SAR Insight: The "phenoxy" group provides the aromatic anchor (S1 pocket), while the

dimethylamine provides the cationic interaction (Aspartate residue in transporter). The rigid

cyclopropane enforces the distance between these two pharmacophores.

Visualization of Synthesis & Logic
The following diagram illustrates the critical decision pathways in synthesizing and testing this

scaffold.
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Target: N,N-dimethyl-2-phenoxycyclopropane
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Caption: Workflow for the stereoselective synthesis and evaluation of the N,N-dimethyl-2-

phenoxycyclopropane scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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